molecular formula C17H28O4 B14390631 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione CAS No. 89707-05-1

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione

Cat. No.: B14390631
CAS No.: 89707-05-1
M. Wt: 296.4 g/mol
InChI Key: NAVDUPKKAQVISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione is a complex organic compound with a unique structure that includes a hydroxynonylidene group and a propyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydroxynonylidene precursor with a propyloxane derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The propyloxane ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme activity, metabolic pathways, and cellular processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propyloxane ring play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxynonylidene)-6-methyloxane-2,4-dione
  • 3-(1-Hydroxynonylidene)-6-ethyloxane-2,4-dione

Uniqueness

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyloxane ring and hydroxynonylidene group make it particularly versatile in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

89707-05-1

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

3-(1-hydroxynonylidene)-6-propyloxane-2,4-dione

InChI

InChI=1S/C17H28O4/c1-3-5-6-7-8-9-11-14(18)16-15(19)12-13(10-4-2)21-17(16)20/h13,18H,3-12H2,1-2H3

InChI Key

NAVDUPKKAQVISU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C1C(=O)CC(OC1=O)CCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.